N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14793441
InChI: InChI=1S/C17H18ClN3OS/c1-3-14-16(23-10(2)21-14)17(22)19-7-6-11-9-20-15-5-4-12(18)8-13(11)15/h4-5,8-9,20H,3,6-7H2,1-2H3,(H,19,22)
SMILES:
Molecular Formula: C17H18ClN3OS
Molecular Weight: 347.9 g/mol

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14793441

Molecular Formula: C17H18ClN3OS

Molecular Weight: 347.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C17H18ClN3OS
Molecular Weight 347.9 g/mol
IUPAC Name N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C17H18ClN3OS/c1-3-14-16(23-10(2)21-14)17(22)19-7-6-11-9-20-15-5-4-12(18)8-13(11)15/h4-5,8-9,20H,3,6-7H2,1-2H3,(H,19,22)
Standard InChI Key XQLYGSUFSRQNJG-UHFFFAOYSA-N
Canonical SMILES CCC1=C(SC(=N1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Introduction

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which combines an indole moiety with a thiazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by the presence of a chloro substituent on the indole ring.

Key Features:

  • Molecular Formula: C₁₇H₂₀ClN₃OS

  • Molecular Weight: Approximately 347.9 g/mol

  • Chemical Reactivity: The thiazole ring and carboxamide group can participate in various chemical reactions, facilitating further derivatization and exploration of biological properties.

Synthesis Steps:

  • Starting Materials: Indole derivatives and thiazole precursors.

  • Reaction Conditions: Careful control of temperature, solvent choice, and catalyst selection.

  • Purification Methods: Techniques like chromatography may be employed to achieve high purity.

Potential Applications:

  • Medicinal Chemistry: Exploration of therapeutic potential in various disease areas.

  • Drug Development: Potential as a lead compound for further modification and optimization.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-(1-adamantyl)-1-pentylindoleIndole structure with adamantyl substitutionKnown for strong cannabinoid receptor activity
5F-NNEIIndole derivative with fluorinated side chainExhibits potent psychoactive effects
JWH-175Indole-based structure with naphthyl groupUsed as a synthetic cannabinoid
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamideCombination of indole and thiazole moietiesPotential for distinct biological activities

Research and Future Directions

Further research is needed to fully elucidate the biological properties and therapeutic potential of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide. This includes interaction studies with biological targets and comprehensive pharmacological evaluations.

Future Research Directions:

  • Biological Target Identification: Detailed studies to identify specific cellular targets.

  • Pharmacological Profiling: Comprehensive assessment of efficacy and safety profiles.

  • Derivatization and Optimization: Chemical modifications to enhance biological activity and pharmacokinetic properties.

Given the current state of knowledge, this compound presents an intriguing area of study within medicinal chemistry, with potential applications awaiting further exploration and validation.

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